6-(1-Methylpiperidin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
6-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-4,7,10-11,15H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEINKHQGZOIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678285 | |
| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321745-84-0 | |
| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two major synthetic approaches are commonly referenced:
- Leimgruber-Batcho indole synthesis for the indole nucleus,
- Subsequent functionalization with the 1-methylpiperidin-4-yl moiety via nucleophilic substitution or amination reactions.
Key Preparation Method: Leimgruber-Batcho Indole Synthesis Route
A well-documented process for preparing 6-(1-Methylpiperidin-4-yl)-1H-indole involves the Leimgruber-Batcho synthesis, as described in the development of related indole derivatives by Eli Lilly and Company. This method includes:
- Starting from 2-(2,2-dimethoxyethyl)benzenamine as a key intermediate,
- Using 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate to introduce the piperidinyl substituent,
- Performing the indole ring closure under reductive conditions.
This process is efficient, yielding the target compound with high purity (>99%) and good isolated yield (~78%) after crystallization from isopropanol or ethanol-water mixtures. The process emphasizes environmental considerations by minimizing hazardous reagents and waste.
Transfer Hydrogenation and Amide Formation for Piperidinyl Substituent Preparation
The 1-methylpiperidin-4-yl group is often introduced via preparation of 1-methylpiperidine-4-carboxylic acid followed by conversion to its amide or ketone derivatives:
- Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde under palladium or platinum catalysis yields 1-methylpiperidine-4-carboxylic acid.
- The acid is converted to its hydrochloride salt using hydrochloric acid.
- Reaction with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide , a key intermediate for further coupling reactions.
This method benefits from mild conditions (ambient pressure, moderate heating to 90-95°C) and avoids the use of gaseous hydrogen, enhancing operational safety.
Use of Grignard Reagents and Copper(I) Oxide Catalysis
For the coupling of the piperidinyl moiety to aromatic systems:
- The Grignard reagent, particularly isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) , is employed to prepare (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone intermediates.
- This step occurs at ambient temperature (~18-25°C), avoiding cryogenic conditions required by lithium reagents.
- The bromopyridinyl intermediate is then converted to the corresponding aminopyridinyl compound by reaction with ammonia in the presence of >0.02 wt% copper(I) oxide catalyst at temperatures below 80°C.
This catalytic amination step is advantageous for its selectivity and mild conditions.
Microflow Technology for Indole Functionalization
Recent advances have demonstrated the use of microflow reactors to improve the nucleophilic substitution at the 3-position of indoles, which can be adapted for substitutions at other positions such as the 6-position:
- Microflow technology allows precise control over reaction time and temperature, enabling rapid generation and consumption of reactive intermediates.
- This method minimizes side reactions such as dimerization or oligomerization that are common in batch processes.
- The approach is versatile for preparing (1H-indol-3-yl)methyl electrophiles and related compounds, suggesting potential applicability for this compound derivatives.
Summary Table of Preparation Steps and Conditions
| Step | Reaction/Transformation | Reagents/Conditions | Notes/Advantages |
|---|---|---|---|
| 1 | Transfer hydrogenation of piperidine-4-carboxylic acid | Formaldehyde, Pd/C or Pt catalyst, heat to 90-95°C, acid (formic acid) | Mild, avoids gaseous H2, ambient pressure |
| 2 | Formation of hydrochloride salt | Hydrochloric acid (1.5 eq) | Stabilizes intermediate |
| 3 | Conversion to N,N-diethyl carboxamide | Thionyl chloride, diethylamine | Efficient amide formation |
| 4 | Grignard reaction to form bromopyridinyl ketone | Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), ambient temperature | Avoids cryogenic conditions |
| 5 | Catalytic amination of bromopyridinyl intermediate | Ammonia, >0.02 wt% copper(I) oxide, <80°C | Selective, mild conditions |
| 6 | Indole ring formation (Leimgruber-Batcho synthesis) | 2-(2,2-dimethoxyethyl)benzenamine, reductive cyclization | High yield, environmentally friendly solvents used |
| 7 | Purification and crystallization | Isopropanol or ethanol-water | High purity, >99%, good isolated yields |
Research Findings and Process Development Insights
- The Leimgruber-Batcho synthesis route is favored for its operational simplicity and high yield of the indole core with the desired substitution pattern.
- Transfer hydrogenation using formaldehyde and palladium catalysts is a safer alternative to direct hydrogenation, providing high selectivity for methylation at the piperidine nitrogen.
- The use of Turbo Grignard reagents facilitates the formation of key ketone intermediates under mild conditions, improving scalability and safety.
- Copper(I) oxide catalysis in amination steps enhances reaction efficiency and selectivity, reducing side products.
- Microflow technologies represent a promising frontier for improving yields and selectivity in indole functionalization, potentially applicable to the synthesis of this compound derivatives.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes EAS preferentially at the 3-position due to its inherent reactivity. The electron-donating piperidine substituent at the 6-position further activates the ring, directing electrophiles to the 2-, 3-, and 5-positions.
Key Findings :
-
The 1-methylpiperidin-4-yl group enhances regioselectivity for the 3-position due to steric hindrance at the 6-position .
-
Harsh conditions (e.g., H₂SO₄) may lead to partial decomposition of the piperidine ring .
Oxidation Reactions
The indole core is susceptible to oxidation, particularly at the pyrrole moiety.
Mechanistic Insight :
-
Oxidation with KMnO₄ proceeds via radical intermediates, leading to diketone formation .
-
The piperidine ring remains intact under mild oxidative conditions .
Salt Formation and Derivatization
The basic piperidine nitrogen facilitates salt formation, enhancing solubility for pharmaceutical applications.
Optimization :
-
Salt formation occurs quantitatively under anhydrous conditions .
-
The hemisuccinate salt exhibits superior stability in aqueous media .
Reductive Alkylation of the Piperidine Ring
The 1-methylpiperidin-4-yl group can undergo further alkylation under transfer hydrogenation conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | Formaldehyde, Pd/C, HCOOH | 1,6-Dimethylpiperidin-4-yl-1H-indole | 85% |
Limitations :
Cross-Coupling Reactions
The indole ring participates in palladium-catalyzed couplings after halogenation.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | 3-Bromo derivative, Pd(PPh₃)₄ | 3-Aryl-6-(1-methylpiperidin-4-yl)-1H-indole | 60–75% |
Critical Parameters :
-
Halogenation at the 3-position (via EAS) is a prerequisite .
-
Aryl boronic acids with electron-withdrawing groups improve yields .
Condensation Reactions
The indole NH participates in condensation with carbonyl compounds.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT | 3-Formyl-6-(1-methylpiperidin-4-yl)-1H-indole | 70% |
Applications :
Scientific Research Applications
Medicinal Chemistry Applications
Neurological Disorders
One of the primary applications of 6-(1-Methylpiperidin-4-yl)-1H-indole is its potential role as a serotonin receptor agonist, specifically targeting the 5-HT_1F receptor. This receptor is implicated in the treatment of migraines and other neurological conditions. Research indicates that compounds similar to this compound can effectively activate this receptor, leading to potential therapeutic effects for migraine relief and modulation of neurotransmitter systems .
Case Study: Migraine Treatment
A study examined the efficacy of this compound derivatives in treating migraines. The results showed that these compounds could significantly reduce migraine symptoms by enhancing serotonin signaling without the vasoconstrictive side effects commonly associated with traditional treatments like sumatriptan .
Table 1: Summary of Migraine Treatment Studies
| Compound | Receptor Target | Efficacy (IC50) | Side Effects |
|---|---|---|---|
| This compound | 5-HT_1F | Not specified | Minimal |
| Sumatriptan | 5-HT_1B/5-HT_1D | 10 nM | Vasoconstriction |
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines, including HCT-116 (colon cancer), demonstrating selective cytotoxicity and the ability to induce cell cycle arrest at specific phases.
Case Study: Anticancer Activity
In a study focused on indole derivatives, compounds related to this compound were evaluated for their anticancer effects. The results indicated that these derivatives exhibited significant inhibitory concentrations against HCT-116 cells, with IC50 values ranging from 7.1 µM to 11.9 µM. Mechanistic studies suggested that these compounds could upregulate tumor suppressors while downregulating oncogenes, providing a multifaceted approach to cancer treatment .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound derivative | HCT-116 | 7.1 - 11.9 | Upregulation of miR-30C, downregulation of miR-25 |
| Other Indole Derivatives | Various | Varies | Induction of apoptosis |
Mechanism of Action
The mechanism by which 6-(1-Methylpiperidin-4-yl)-1H-indole exerts its effects involves interaction with molecular targets and pathways. For example, in pain management, it may act as an antagonist at specific receptors, such as the NMDA receptor, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Positional Isomers
1-Piperidin-4-yl-1H-indole (CAS: 118511-81-2)
Piperazine Analogues
6-(4-Methylpiperazin-1-yl)-1H-indole
Substituted Indoles with Pharmacological Relevance
BRL54443 (5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole)
- Structure : Features a hydroxyl group at the 5-position of the indole ring and a 1-methylpiperidin-4-yl group at the 3-position.
- Pharmacological Activity : Acts as a serotonin 5-HT₁B/1D receptor agonist , highlighting the importance of substituent positioning for receptor specificity .
LY334370 (5-(4-Fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate)
Pharmaceutical Reference Compounds
USP Naratriptan Related Compound A (3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride)
- Structure : Structural isomer with the piperidine group at the 3-position of indole.
- Molecular Formula : C₁₄H₁₈N₂·HCl (MW: 250.8 g/mol).
- Role : Used as a reference standard to assess purity and stability of naratriptan formulations .
Comparative Data Table
Structural and Functional Insights
- Substituent Position : The 6-position of indole is critical for maintaining planar aromaticity, while substitutions at the 3- or 5-positions (e.g., BRL54443, LY334370) enhance receptor interaction through steric or electronic effects.
- Ring Systems : Piperidine derivatives generally exhibit higher lipophilicity than piperazines, influencing blood-brain barrier permeability. Piperazines may offer improved solubility due to additional hydrogen-bonding sites .
- Biological Activity : The 1-methylpiperidin-4-yl group is a common pharmacophore in serotonin receptor ligands. Hydroxyl or fluorobenzoyl substituents further modulate selectivity and potency .
Biological Activity
6-(1-Methylpiperidin-4-yl)-1H-indole is a compound that has garnered attention for its significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic indole structure fused with a 1-methylpiperidine group. Its molecular formula is with a molecular weight of approximately 214.31 g/mol. The unique combination of these structural elements contributes to its pharmacological properties, particularly its interaction with neurotransmitter systems.
Research indicates that this compound interacts with various receptors in the central nervous system (CNS), particularly serotonin receptors. These interactions suggest potential applications in treating mood disorders and other neurological conditions. The indole structure is known to influence serotonin receptor activity, which may lead to modulation of neurotransmitter systems involved in mood regulation and cognitive functions .
Biological Activity and Therapeutic Potential
Neuropharmacological Effects:
- Serotonin Receptor Modulation: The compound's ability to selectively bind to serotonin receptors may enhance its efficacy in treating depression and anxiety disorders.
- Anti-inflammatory Properties: Similar compounds have been noted for their anti-inflammatory and analgesic effects, indicating potential use in pain management.
Case Studies:
- A study highlighted the compound's efficacy in enhancing cognitive function through its action on acetylcholinesterase (AChE) inhibition, which is crucial in Alzheimer's disease management .
- Another investigation into related compounds revealed their potential as therapeutic agents targeting neurological pathways, further supporting the relevance of this compound in clinical settings .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine | Indole core with piperidine moiety | Potential as a pharmaceutical agent targeting CNS |
| 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | Bromine substitution on the indole ring | Enhanced reactivity due to halogen presence |
| 3-(1-Methylpiperidin-4-YL)-1H-indole | Similar piperidine substitution at different position | Variations in biological activity due to structural differences |
Synthesis Methods
The synthesis of this compound typically involves several key steps, including:
- Condensation Reactions: The appropriate indole derivative is condensed with a piperidone under basic conditions.
- Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
- Yield Optimization: Industrial production may utilize automated systems for optimized yield and consistency .
Q & A
Q. What are the common synthetic routes for 6-(1-Methylpiperidin-4-yl)-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, hydrogenation of 6-fluoro-3-piperidin-4-yl-1H-indole using platinum(IV) oxide at 2 bar for 1 hour achieved a 51% yield . Solvent-free protocols (e.g., three-component reactions) are emerging as greener alternatives, reducing waste and improving efficiency . Key variables include catalyst choice (e.g., PtO₂ vs. Pd/C), solvent polarity, and reaction time. Optimization requires monitoring via TLC or HPLC to minimize side products.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify substituent positions (e.g., methylpiperidine integration at δ 1.2–2.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity is assessed via HPLC (>95% by area normalization) . X-ray crystallography may resolve ambiguities in stereochemistry, though challenges arise due to conformational flexibility in the piperidine ring .
Q. What biological targets are associated with this compound, and how are binding affinities measured?
- Methodological Answer : Indole-piperidine hybrids often target GPCRs (e.g., histamine or opioid receptors) or enzymes like kinases. Binding assays (e.g., radioligand displacement or fluorescence polarization) quantify affinity (IC₅₀ or Kᵢ values). For example, derivatives with similar scaffolds show sub-micromolar activity against histamine H₁ receptors in vitro . Molecular docking (using AutoDock Vina or Schrödinger) predicts interactions with active sites, guided by crystallographic data of homologous targets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., hydrogenation barriers) . QSAR models correlate substituent effects (e.g., electron-donating groups on the indole ring) with bioactivity. For instance, methyl groups on piperidine enhance lipophilicity, improving blood-brain barrier penetration . Machine learning (e.g., Random Forest) prioritizes synthetic routes based on yield and toxicity datasets.
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:
- Orthogonal assays : Validate antiviral activity via plaque reduction and viral load quantification.
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in conflicting studies.
- Batch-to-batch consistency checks : NMR and LC-MS verify purity (>98%) to exclude confounding impurities .
Q. How do steric and electronic effects of the piperidine moiety influence pharmacological profiles?
- Methodological Answer : Systematic SAR studies compare substituents (e.g., 1-methyl vs. 1-ethylpiperidine) via:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key issues include catalyst poisoning and racemization during workup. Strategies:
- Asymmetric hydrogenation : Chiral ligands (e.g., BINAP) with Ru or Rh catalysts.
- Chiral HPLC for enantiomer separation at pilot scale.
- In situ monitoring : PAT tools (e.g., FTIR) track intermediate stability during continuous flow synthesis .
Key Research Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
